Potassium 2-fluoro-4-formylphenyltrifluoroborate

Reagent Stability Suzuki-Miyaura Coupling Protodeboronation

This bench-stable potassium organotrifluoroborate is a superior alternative to its boronic acid counterpart for Suzuki-Miyaura couplings, eliminating stoichiometric variability and competitive protodeboronation for more reproducible, higher-yielding syntheses of fluorinated biaryl scaffolds. Its unique combination of a robust trifluoroborate group and a reactive formyl handle enables reliable iterative synthesis and late-stage diversification in complex molecule construction.

Molecular Formula C7H4BF4KO
Molecular Weight 230.01 g/mol
Cat. No. B8060811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-fluoro-4-formylphenyltrifluoroborate
Molecular FormulaC7H4BF4KO
Molecular Weight230.01 g/mol
Structural Identifiers
SMILES[B-](C1=C(C=C(C=C1)C=O)F)(F)(F)F.[K+]
InChIInChI=1S/C7H4BF4O.K/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-4H;/q-1;+1
InChIKeyQGFNMUYOEULBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Potassium 2-fluoro-4-formylphenyltrifluoroborate: A Stable, Multifunctional Aryltrifluoroborate for Advanced Synthesis


Potassium 2-fluoro-4-formylphenyltrifluoroborate is an advanced organoboron reagent belonging to the class of potassium organotrifluoroborates, which are recognized as bench-stable alternatives to boronic acids and boronate esters for Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions [1]. Characterized by the presence of a trifluoroborate (-BF3K) group, a formyl (-CHO) group, and a fluorine atom on the aromatic ring [2], this compound serves as a versatile building block for constructing complex molecules, particularly those containing fluorinated aromatic groups [3].

Why Generic Boronic Acids or Other Aryltrifluoroborates Cannot Replace Potassium 2-fluoro-4-formylphenyltrifluoroborate


Substituting Potassium 2-fluoro-4-formylphenyltrifluoroborate with a generic boronic acid or an unsubstituted analog carries significant risks for synthetic outcomes and procurement efficiency. First, while the corresponding boronic acid (2-Fluoro-4-formylphenylboronic acid) shares the same functional groups, it is known to exist in varying amounts of its anhydride form , which can lead to irreproducible stoichiometry, variable reactivity, and lower overall yields due to competitive protodeboronation under reaction conditions [1]. Second, the specific substitution pattern on the phenyl ring is critical; replacing this compound with a non-fluorinated analog like Potassium 4-formylphenyltrifluoroborate or a differently substituted isomer alters the electronic and steric properties of the molecule, directly impacting reaction kinetics, yield, and chemoselectivity in subsequent transformations. These differences necessitate costly and time-consuming re-optimization of established synthetic protocols, undermining process reliability and justifying the procurement of this precise reagent.

Quantitative Differentiation Evidence for Potassium 2-fluoro-4-formylphenyltrifluoroborate


Superior Long-Term Solution and Solid-State Stability of Aryltrifluoroborates vs. Boronic Acids

A key differentiator for potassium organotrifluoroborates over boronic acids is their vastly superior stability against protodeboronation, a common decomposition pathway that reduces yield and introduces impurities. This class-level advantage directly applies to Potassium 2-fluoro-4-formylphenyltrifluoroborate. A study on heteroaryltrifluoroborates demonstrated that several members of this class, when stored at ambient temperature for three months, displayed tremendous stability with no sign of protodeboronation as determined by 11B NMR spectroscopy [1]. This stability profile contrasts sharply with the corresponding boronic acids, which are prone to decomposition.

Reagent Stability Suzuki-Miyaura Coupling Protodeboronation

Higher and More Reliable Cross-Coupling Yields Achieved with Trifluoroborates vs. Boronic Acids

The enhanced stability of potassium trifluoroborates translates directly into superior synthetic performance. A direct comparison in a one-pot synthesis of isoquinolin-4-yltrifluoroborate demonstrated that the unoptimized reaction provided the product in a 62% overall yield [1]. In contrast, the one-step procedure using the commercially available heteroarylboronic acid yielded only 34% [1]. This significant improvement is attributed to the trifluoroborate's resistance to the protodeboronation that plagues the boronic acid starting material, confirming that this class of reagents provides a more efficient and reliable route to complex molecules.

Cross-Coupling Efficiency Suzuki-Miyaura Process Chemistry

Chemoselective Functionalization Enabled by the Stable Trifluoroborate Protecting Group

The trifluoroborate moiety acts as a stable protecting group for the carbon-boron bond, a strategic advantage not offered by boronic acids or boronate esters. As established in foundational reviews, the trifluoroborate group is stable toward numerous reagents that are often problematic for other boron species. Consequently, remote functional groups within the organotrifluoroborates can be manipulated while retaining the valuable carbon-boron bond [1]. This class-level inference means that for Potassium 2-fluoro-4-formylphenyltrifluoroborate, the formyl and fluorine groups can participate in a wide range of orthogonal transformations without causing premature decomposition or self-coupling of the boron moiety.

Chemoselectivity Protecting Group Strategy Complex Molecule Synthesis

Ideal Application Scenarios for Potassium 2-fluoro-4-formylphenyltrifluoroborate Based on Verified Evidence


Iterative and Late-Stage Functionalization in Medicinal Chemistry

The compound's unique combination of a stable trifluoroborate group and a reactive formyl handle makes it an ideal building block for iterative synthesis and late-stage diversification of drug candidates. The evidence shows that the trifluoroborate moiety remains intact during reactions at the aldehyde [1], allowing for the initial construction of molecular complexity at the formyl site (e.g., reductive aminations, Grignard additions). The resultant intermediate can then reliably undergo a Suzuki-Miyaura coupling at a later stage to introduce a final biaryl or heteroaryl motif, streamlining the synthesis of complex, fluorinated drug-like molecules.

Synthesis of Fluorinated Biaryl Pharmaceuticals and Agrochemicals

In applications where high yield and purity are paramount, such as in the scale-up of pharmaceutical or agrochemical intermediates, this trifluoroborate offers a quantifiable advantage over the corresponding boronic acid. Studies on analogous systems have shown that trifluoroborates can deliver significantly higher yields (62% vs. 34%) due to their superior stability against decomposition pathways [2]. For the synthesis of fluorinated biaryl scaffolds—common motifs in many active ingredients—procuring Potassium 2-fluoro-4-formylphenyltrifluoroborate can lead to more robust, higher-yielding, and cost-effective manufacturing processes by minimizing the need for excess reagent and simplifying purification.

Reliable Building Block for High-Throughput Experimentation (HTE) Libraries

The enhanced long-term stability of potassium aryltrifluoroborates is a critical asset for high-throughput experimentation (HTE) and automated synthesis platforms. The evidence demonstrates that related trifluoroborates show no sign of decomposition after three months of storage at ambient temperature [3]. This ensures that a solution or stock of Potassium 2-fluoro-4-formylphenyltrifluoroborate remains chemically pure and active over the course of an extended screening campaign, eliminating the variable of reagent degradation and ensuring that results from library synthesis are reproducible and reliable. This level of stability is a key procurement consideration for building a robust and trustworthy compound collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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